1,1'-ethane-1,2-diylbis[5-(ethylsulfonyl)-1H-tetrazole]
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Overview
Description
5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by the presence of ethanesulfonyl groups and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, which can have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl groups and tetrazole rings play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHANESULFONYL)-1-{2-[5-(METHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE
- 5-(PROPANESULFONYL)-1-{2-[5-(PROPANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 5-(ETHANESULFONYL)-1-{2-[5-(ETHANESULFONYL)-1H-1,2,3,4-TETRAZOL-1-YL]ETHYL}-1H-1,2,3,4-TETRAZOLE lies in its specific combination of ethanesulfonyl groups and tetrazole rings, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C8H14N8O4S2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-1-[2-(5-ethylsulfonyltetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C8H14N8O4S2/c1-3-21(17,18)7-9-11-13-15(7)5-6-16-8(10-12-14-16)22(19,20)4-2/h3-6H2,1-2H3 |
InChI Key |
WZCYMSDJNBAHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1CCN2C(=NN=N2)S(=O)(=O)CC |
Origin of Product |
United States |
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